molecular formula C16H20N2O B11702190 8-[2-(Piperidin-1-yl)ethoxy]quinoline

8-[2-(Piperidin-1-yl)ethoxy]quinoline

Cat. No.: B11702190
M. Wt: 256.34 g/mol
InChI Key: ZKEJYNILBNFDMT-UHFFFAOYSA-N
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Description

8-[2-(Piperidin-1-yl)ethoxy]quinoline is a quinoline derivative featuring a piperidine-substituted ethoxy group at the 8-position of the quinoline ring. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The 8-position substitution is particularly significant, as modifications here can dramatically influence electronic properties, solubility, and target interactions .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

8-(2-piperidin-1-ylethoxy)quinoline

InChI

InChI=1S/C16H20N2O/c1-2-10-18(11-3-1)12-13-19-15-8-4-6-14-7-5-9-17-16(14)15/h4-9H,1-3,10-13H2

InChI Key

ZKEJYNILBNFDMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(Piperidin-1-yl)ethoxy]quinoline typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include hydrogenation, cyclization, and cycloaddition processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

8-[2-(Piperidin-1-yl)ethoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., amines and thiols). Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, tetrahydroquinolines, and quinoline N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position on the Quinoline Ring

The position of substitution on the quinoline ring critically impacts biological activity. For example:

  • 8-Substituted quinolines (e.g., 8-(2,2,2-Trifluoroethoxy)quinoline ): Electron-withdrawing groups like trifluoroethoxy reduce electron density, enhancing interactions with hydrophobic pockets in enzymes.
  • 4-Substituted quinolines (e.g., 4-(2-(piperidin-2-yl)ethoxy)quinoline ): Substitution at the 4-position may alter π-π stacking interactions, affecting binding to DNA or proteins.

Key Insight: 8-Substitution is associated with modulated antiplasmodial activity compared to 7-chloro-substituted quinolines, though substituent type (e.g., methoxy vs. piperidinyl ethoxy) plays a decisive role .

Piperidine Ring Modifications

Variations in the piperidine substituent’s position and structure influence physicochemical and pharmacological properties:

Compound Name Piperidine Substituent Key Properties Reference
8-[2-(Piperidin-1-yl)ethoxy]quinoline 1-yl (N-linked) Enhanced basicity due to tertiary amine; potential for improved solubility as HCl salt
8-(2-(Piperidin-4-yl)ethoxy)quinoline 4-yl (C-linked) Reduced basicity; altered steric interactions with targets
8-(Diisopropylsilyl)-2-methyl-4-(piperidin-1-yl)quinoline 1-yl with silyl group Increased lipophilicity; potential for metal coordination

Electronic Effects: The 1-yl piperidine in this compound provides a strong electron-donating effect, contrasting with electron-withdrawing groups like trifluoroethoxy in 8-(2,2,2-Trifluoroethoxy)quinoline .

Physicochemical and Pharmacokinetic Properties

Solubility and Salt Forms

  • Hydrochloride Salts: Compounds like 8-(2-(Piperidin-4-yl)ethoxy)quinoline hydrochloride demonstrate enhanced aqueous solubility, a critical factor for bioavailability .

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